1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one
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Overview
Description
1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a methyl group is added to the pyrimidine ring.
Coupling with Phenylpropanone: The final step involves coupling the piperidine-pyrimidine intermediate with phenylpropanone under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-((5-Methylpyridin-2-yl)amino)-1-phenylpropan-1-one: This compound shares a similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4 …: Another structurally related compound with variations in the substituents on the pyrimidine and phenyl rings.
Uniqueness
1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C20H26N4O/c1-16-13-21-20(22-14-16)23(2)18-9-6-12-24(15-18)19(25)11-10-17-7-4-3-5-8-17/h3-5,7-8,13-14,18H,6,9-12,15H2,1-2H3 |
InChI Key |
SQBGPZMDROPLQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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